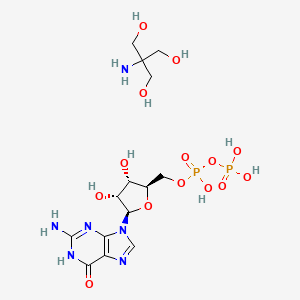

Guanosine 5'-diphosphate tris salt

Description

Guanosine 5’-diphosphate tris salt is a diphosphate nucleoside of the purine guanine. It is commonly used in biochemical and physiological studies, particularly in the context of cell signaling via G-coupled protein receptors and guanine nucleotide exchange factors .

Properties

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O11P2.C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);6-8H,1-3,5H2/t3-,5-,6-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMHXINREUQYRO-GWTDSMLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N6O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746729 | |

| Record name | Guanosine 5'-(trihydrogen diphosphate)--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103192-39-8 | |

| Record name | Guanosine 5'-(trihydrogen diphosphate)--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phosphorylation of Guanosine

Guanosine is reacted with phosphorylating agents such as phosphoric acid derivatives in anhydrous conditions. Tributylamine or triethylamine serves as both a base and counterion source. For example, guanosine 5'-diphosphate di-tributylammonium salt is synthesized by treating guanosine with a phosphoryl chloride reagent, followed by neutralization with tributylamine. The reaction proceeds under argon at controlled temperatures (0–25°C), yielding intermediates confirmed via NMR (δ = -5.2 to -10.7 ppm).

Table 1: Reaction Conditions for GDP Di-Trialkylammonium Salts

| Parameter | Di-Tributylammonium Salt | Di-Triethylammonium Salt |

|---|---|---|

| Phosphorylating Agent | POCl₃ | POCl₃ |

| Base | Tributylamine | Triethylamine |

| Solvent | DMF | DMF |

| Reaction Time | 24 hours | 18 hours |

| Yield | 78% | 82% |

Conversion to Tris Salt Form

The tris salt form is obtained through ion-exchange chromatography or direct neutralization with tris(hydroxymethyl)aminomethane (Tris base). Commercial protocols (GlpBio) describe dissolving GDP free acid in Tris buffer (pH 7.5–8.0) and lyophilizing the solution to isolate the tris salt.

Ion-Exchange Chromatography

A column packed with Dowex 50WX8 (H⁺ form) is used to replace trialkylammonium ions with Tris⁺. Elution with deionized water followed by Tris buffer (0.1 M) ensures complete ion exchange. The final product is lyophilized to a white powder.

Table 2: Tris Salt Preparation Parameters

| Parameter | Specification |

|---|---|

| Starting Material | GDP di-triethylammonium salt |

| Column Matrix | Dowex 50WX8 (H⁺ form) |

| Eluent | 0.1 M Tris buffer (pH 8.0) |

| Purity (HPLC) | ≥95% |

| Final Form | Lyophilized powder |

Purification and Analytical Characterization

Purification via reverse-phase HPLC (C18 column) with a gradient of acetonitrile in ammonium acetate buffer (pH 6.5) resolves GDP tris salt from byproducts. Analytical validation includes:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 564.34 [M+H]⁺, consistent with the tris salt form (C₁₀H₁₅N₅O₁₁P₂·C₄H₁₁NO₃).

| Condition | Stability Duration | Purity Loss |

|---|---|---|

| -80°C (lyophilized) | 6 months | <5% |

| -20°C (solution) | 1 month | 10–15% |

| 25°C (solution) | 24 hours | >50% |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Phosphorylation and Dephosphorylation

GDP tris salt serves as a substrate for kinases and phosphatases, facilitating reversible phosphate transfer reactions:

-

Phosphorylation to GTP :

- Mechanism : GDP is phosphorylated to GTP via nucleoside diphosphate kinases (NDPKs) or pyruvate kinase (PK) in the presence of ATP or phosphoenolpyruvate (PEP) as phosphate donors .

-

Enzymatic Efficiency :

Enzyme Phosphate Donor Reaction Rate (μmol/min/mg) Yield (%) Guanylate kinase ATP 0.92 91 Pyruvate kinase PEP 1.16 92 - Applications : This reaction is critical for maintaining GTP pools in signal transduction and protein synthesis .

-

Dephosphorylation to GMP :

GDP undergoes hydrolysis by phosphatases (e.g., alkaline phosphatase) to yield guanosine 5'-monophosphate (GMP) and inorganic phosphate (Pi) .

Enzymatic Modifications in Signaling Pathways

GDP tris salt regulates G-protein-coupled receptors (GPCRs) by binding to α-subunits, triggering GTP-GDP cycling:

- GTPase Activity : *GTPγS = non-hydrolyzable GDP analog .

-

N7-Methylation :

GDP reacts with methylating agents (e.g., CH3I) to form 7-methyl-GDP, altering its affinity for GTPase regulators .

Chemical Stability and Degradation

- Hydrolytic Degradation :

-

Thermal Stability :

Temperature (°C) Decomposition Rate (%/hour) 25 <0.5 37 1.2 60 8.7

Interaction with Metal Ions

Scientific Research Applications

Biochemical Research

Substrate for Enzymatic Reactions

GDP tris salt serves as a substrate in various enzymatic reactions, particularly those involving guanosine triphosphate (GTP) and guanylate cyclase. For instance, it is utilized in studies assessing the activity of GTPases, which are pivotal in signal transduction pathways. In one study, GDP was employed to investigate the polymerization of FtsZ, a bacterial protein analogous to tubulin, highlighting its role in cell division .

Activation of Ion Channels

Another notable application is its role as an activator for adenosine triphosphate-sensitive potassium channels. This function is critical in understanding the mechanisms of cellular excitability and neurotransmission. Research has shown that GDP can modulate these channels, influencing cardiac and neuronal activity .

Molecular Biology

Role in Nucleotide Synthesis

GDP tris salt is integral in nucleotide synthesis pathways. It acts as a precursor for the synthesis of guanosine triphosphate and other polyphosphates. Studies have demonstrated that GDP can be phosphorylated to form guanosine triphosphate using various kinase enzymes, which are essential for energy transfer and signaling within cells .

Research on Inflammation

Recent studies indicate that GDP tris salt may play a role in modulating inflammatory responses. It has been shown to influence the interleukin-6/stat-3 signaling pathway, which is implicated in inflammation-related conditions such as anemia of inflammation. This application opens avenues for therapeutic research targeting inflammatory diseases .

Pharmaceutical Applications

Potential Therapeutic Agent

Given its biological activities, GDP tris salt has potential therapeutic applications. Its ability to activate potassium channels suggests it could be explored for treatments related to cardiac arrhythmias or neuroprotective strategies in neurodegenerative diseases .

Iron Mobilization Studies

GDP has also been investigated for its capacity to mobilize iron within biological systems. It prevents the interaction between hepcidin and ferroportin, thereby influencing iron homeostasis. This property has implications for conditions characterized by iron dysregulation .

Case Studies and Experimental Findings

Mechanism of Action

Guanosine 5’-diphosphate tris salt exerts its effects by interacting with specific molecular targets, including G-protein coupled receptors and guanine nucleotide exchange factors. These interactions facilitate the exchange of guanosine 5’-diphosphate for guanosine 5’-triphosphate, thereby activating various signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Guanosine 5’-monophosphate: A precursor in the biosynthesis of guanosine 5’-diphosphate.

Guanosine 5’-triphosphate: An energy-rich nucleotide involved in various cellular processes.

Adenosine 5’-diphosphate: Another diphosphate nucleoside with similar biochemical properties.

Uniqueness

Guanosine 5’-diphosphate tris salt is unique due to its specific role in cell signaling pathways involving G-protein coupled receptors and guanine nucleotide exchange factors. Its ability to facilitate the exchange of guanosine 5’-diphosphate for guanosine 5’-triphosphate makes it a critical component in the regulation of various cellular processes .

Biological Activity

Guanosine 5'-diphosphate (GDP) is a nucleoside diphosphate that plays a crucial role in various biochemical processes, including signal transduction and energy metabolism. The tris salt form of GDP enhances its solubility and bioavailability, making it a valuable compound in research and therapeutic applications. This article explores the biological activity of guanosine 5'-diphosphate tris salt, focusing on its mechanisms of action, physiological roles, and relevant case studies.

Guanosine 5'-diphosphate tris salt has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H13N5O11P2 |

| Molecular Weight | 487.16 g/mol |

| CAS Number | 7415-69-2 |

| Density | Not Available |

| Boiling Point | 961°C at 760 mmHg |

| Flash Point | 535°C |

Guanosine 5'-diphosphate serves as a substrate for various enzymes and participates in critical biological pathways:

- Signal Transduction : GDP acts as a substrate for guanine nucleotide exchange factors (GEFs), which facilitate the exchange of GDP for GTP, activating G-proteins involved in signaling pathways.

- Iron Mobilization : Recent studies have highlighted GDP's role as a potential iron mobilizer. It prevents the interaction between hepcidin and ferroportin, thereby modulating iron homeostasis through the interleukin-6 (IL-6)/STAT3 pathway .

- Energy Metabolism : As a component of nucleotide metabolism, GDP is involved in the synthesis and hydrolysis of GTP, which is critical for energy transfer in cellular processes .

Physiological Roles

Guanosine 5'-diphosphate is implicated in several physiological functions:

- Cell Proliferation : GDP influences cell growth and differentiation by regulating signaling pathways that control cell cycle progression.

- Neurotransmission : It plays a role in neurotransmitter release and synaptic plasticity, contributing to learning and memory processes.

- Immune Response : By modulating cytokine production, GDP affects immune cell activation and inflammatory responses.

Case Study 1: Iron Mobilization

A study conducted by Angmo et al. (2017) demonstrated that guanosine 5'-diphosphate could effectively prevent hepcidin from binding to ferroportin, leading to increased iron availability in macrophages. This mechanism was shown to be mediated through the IL-6/STAT3 signaling pathway, highlighting the potential therapeutic applications of GDP in treating iron deficiency anemia .

Case Study 2: Neurotransmitter Dynamics

Another investigation explored the role of guanosine 5'-diphosphate in modulating neurotransmitter release. The study found that GDP influenced the dissociation of neuropeptides from their receptors, thereby enhancing neurotransmission efficiency. This effect was particularly pronounced when assessing the interactions with radiolabeled ligands .

Research Findings

Recent research has provided insights into the structural dynamics and enzymatic interactions involving guanosine 5'-diphosphate:

- Enzymatic Activity : Studies have shown that GDP can be converted to guanosine tetraphosphate (ppGpp) through specific enzymatic pathways involving ribosomal systems from Escherichia coli. This conversion is crucial for regulating bacterial stress responses .

- Biochemical Assays : Various assays have been developed to measure GDP's activity in biochemical pathways, including its role as a substrate for GTPase activity assays .

Q & A

Q. How should GDP tris salt stock solutions be prepared for enzymatic assays?

Dissolve GDP tris salt in deionized water at a concentration of 100 mM, as it is highly water-soluble. Filter the solution through a 0.45 µm cellulose nitrate membrane to remove particulate contaminants. Aliquot and store at -20°C to prevent hydrolysis. Verify purity (>98%) via HPLC prior to use, as impurities like nucleotidases or residual salts may interfere with assays .

Q. What are the primary research applications of GDP tris salt in cell signaling studies?

GDP tris salt serves as a substrate for pyruvate kinase to generate GTP, supporting RNA biosynthesis. It is critical for studying GTPase kinetics in G-protein coupled receptor (GPCR) pathways, particularly in nucleotide exchange factor (GEF) and GTPase-activating protein (GAP) assays. It is also used to investigate adenosine 5'-triphosphate (ATP)-sensitive K+ channel activation .

Q. What controls are essential when using GDP tris salt in GTPase activity assays?

Include negative controls with non-hydrolyzable analogs like GDPβS (guanosine 5'-[β-thio]diphosphate) to confirm hydrolysis specificity. Positive controls with GTPγS (a GTP analog resistant to hydrolysis) can validate assay sensitivity. Always account for background nucleotide degradation using heat-inactivated enzymes .

Q. How does GDP tris salt differ from sodium or disodium salt forms in experimental use?

The tris salt form enhances solubility in low-sodium buffers, making it preferable for studies requiring precise cation control (e.g., ion channel assays). Disodium salts may interfere with sodium-sensitive systems, such as Na+/K+-ATPase assays. Buffer compatibility should be validated via conductivity measurements .

Advanced Research Questions

Q. How can researchers resolve inconsistent GTPase activity measurements in GDP tris salt-based assays?

Contamination by nucleotidases or phosphatases is a common issue. Pre-treat buffers with phosphatase inhibitors (e.g., sodium orthovanadate) and validate enzyme purity via SDS-PAGE. Use HPLC or mass spectrometry to confirm GDP integrity post-assay. Adjust Mg²+ concentrations (1–10 mM), as divalent cations modulate GTPase binding kinetics .

Q. What experimental strategies optimize GDP tris salt concentrations in kinase-coupled assays?

Titrate GDP tris salt from 0.1–10 mM while monitoring ATP depletion (via NADH-coupled spectrophotometry) or phosphate release (malachite green assay). Ensure Mg²+ is present in stoichiometric excess (2:1 Mg²+:GDP) to stabilize nucleotide-enzyme complexes. Validate with ATP-free controls to rule out non-specific ATPase activity .

Q. How do non-hydrolyzable GDP analogs (e.g., GDPβS) impact data interpretation in G-protein studies?

GDPβS inhibits G-protein inactivation by blocking GTP binding, enabling isolation of GDP-bound states in GPCR signaling. Compare results with GDP tris salt to identify hydrolysis-dependent vs. hydrolysis-independent effects. Use Pertussis toxin (PTX) to further dissect Gαi/o-coupled pathways .

Q. What are the limitations of using GDP tris salt in live-cell imaging studies?

Cellular impermeability restricts its use to microinjection or electroporation. Intracellular degradation by ectonucleotidases may reduce effective concentrations. Employ FRET-based GTP biosensors (e.g., RhoA or Ras probes) to monitor real-time GDP/GTP exchange without exogenous nucleotide addition .

Q. How can HPLC be utilized to validate GDP tris salt stability under varying pH conditions?

Use a SHIMADZU HPLC system with a C18 column and UV detection at 254 nm. Analyze GDP tris salt in buffers ranging from pH 6.0–8.5. Degradation products (e.g., GMP) appear as distinct peaks. Stability is highest in neutral buffers (pH 7.0–7.5); acidic conditions accelerate hydrolysis .

Q. What are the implications of nucleotide contamination in GDP tris salt preparations for RNA biosynthesis studies?

Contaminating GTP or ATP can skew RNA polymerase activity measurements. Pre-incubate GDP with pyruvate kinase and phosphoenolpyruvate (PEP) to convert contaminants to ATP, then purify via size-exclusion chromatography. Validate purity via enzymatic coupling assays .

Methodological Notes

- Storage: Store lyophilized GDP tris salt at -20°C in a desiccator. Avoid repeated freeze-thaw cycles of solutions.

- Cross-Validation: Use radioactive tracers (e.g., [³H]-GDP) for quantitative binding assays in GTPase studies .

- Buffer Compatibility: Avoid Tris-based buffers if the tris salt form is used, as excess Tris may alter ionic strength.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.